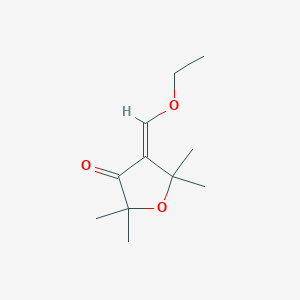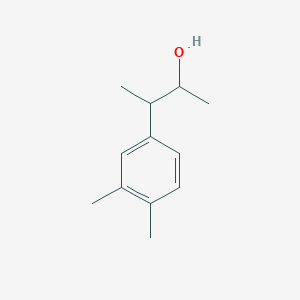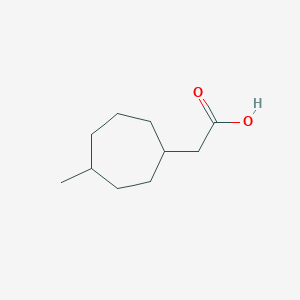
2-(4-Methylcycloheptyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylcycloheptyl)acetic acid: is an organic compound that belongs to the class of carboxylic acids It features a cycloheptyl ring substituted with a methyl group at the fourth position and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcycloheptyl)acetic acid typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Acetic Acid Moiety Introduction: The acetic acid moiety can be introduced through a carboxylation reaction, where the cycloheptyl ring is treated with carbon dioxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylcycloheptyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Methylcycloheptyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially through inhibition of cyclooxygenase (COX) enzymes.
類似化合物との比較
Similar Compounds
2-(4-Methylcyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
2-(4-Methylcyclopentyl)acetic acid: Features a cyclopentyl ring.
2-(4-Methylcyclobutyl)acetic acid: Contains a cyclobutyl ring.
Uniqueness
2-(4-Methylcycloheptyl)acetic acid is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity compared to its smaller-ring analogs.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
2-(4-methylcycloheptyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-8-3-2-4-9(6-5-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChIキー |
BDJPLDSETYDICV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(CC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


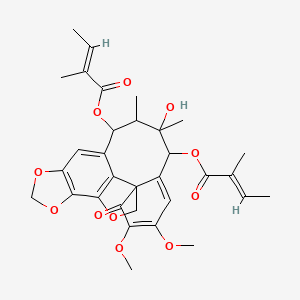
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
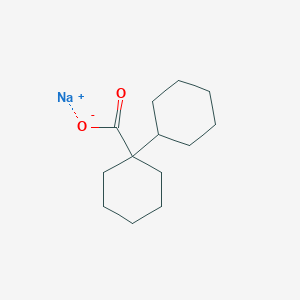
![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
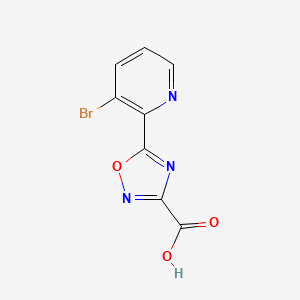

![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
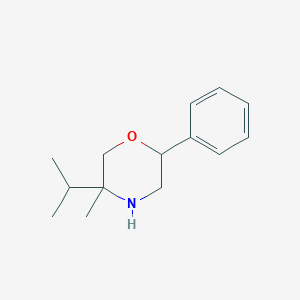

![(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13069010.png)
![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
